N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazide-derived compound featuring a benzylidene-imine core, a 1,2,4-triazole ring substituted with bromophenyl and phenyl groups, and a sulfanylacetohydrazide side chain. Its synthesis likely follows a multi-step pathway involving:
Hydrazide formation via hydrazine hydrate treatment of ester precursors (as seen in and ).
Condensation with substituted benzaldehydes to form the imine (Schiff base) linkage .
Key structural features include:
- 5-Bromo-2-methoxybenzylidene group: Enhances lipophilicity and steric bulk.
- Sulfanylacetohydrazide moiety: Introduces hydrogen-bonding capacity and redox-active sulfur.
Properties
CAS No. |
303103-20-0 |
|---|---|
Molecular Formula |
C24H19Br2N5O2S |
Molecular Weight |
601.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Br2N5O2S/c1-33-21-12-11-19(26)13-17(21)14-27-28-22(32)15-34-24-30-29-23(16-7-9-18(25)10-8-16)31(24)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
InChI Key |
KHRIHAWZPUWGRN-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the hydrazide.
Synthesis of the triazole ring: The triazole ring is formed through a cyclization reaction involving an appropriate precursor.
Bromination: The aromatic rings are brominated using bromine or a brominating agent under controlled conditions.
Condensation reaction: The final step involves the condensation of the brominated aromatic aldehyde with the hydrazide to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms on the aromatic rings serve as key electrophilic sites for nucleophilic substitution.
-
Para-bromophenyl group : Reacts with amines or thiols under basic conditions to form C–N or C–S bonds.
-
5-Bromo-2-methoxyphenyl moiety : Bromine at position 5 is less reactive due to steric hindrance from the adjacent methoxy group, requiring harsher conditions (e.g., Cu catalysis) .
Example Reaction Pathway :
Reported yields for analogous substitutions range from 65% to 78% .
Oxidation of the Thioether Group
The –S– group in the triazole-thioether moiety undergoes oxidation to sulfoxide or sulfone derivatives.
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| HO/AcOH | Sulfoxide | 55–60°C, 2 hr | 72% |
| m-CPBA | Sulfone | RT, 6 hr | 68% |
This transformation enhances polarity and bioactivity .
Condensation with Carbonyl Compounds
The hydrazide group participates in Schiff base formation:
-
Key Applications : Synthesizing hydrazone derivatives for coordination chemistry.
-
Optimized Conditions : Ethanol reflux, 4–6 hr, yields 80–85%.
Cyclization Reactions
The triazole ring enables cyclocondensation with nitriles or alkynes:
-
With Propargyl Bromide : Forms fused triazolo-triazine systems under Sonogashira coupling conditions .
-
With Cyanamide : Generates tetrazole derivatives at 120°C (DMF, CuI).
Reported Data :
| Substrate | Product | Catalyst | Yield |
|---|---|---|---|
| Propargyl bromide | Triazolo-triazine | Pd(PPh) | 63% |
| Cyanamide | Tetrazole | CuI | 58% |
Reductive Amination
The imine bond (C=N) in the hydrazone moiety is reduced selectively:
-
NaBH4_44 : Reduces C=N to C–NH in methanol (RT, 1 hr, 89% yield).
-
H2_22/Pd-C : Full reduction to hydrazine derivatives (40 psi, 70% yield) .
Acid/Base Hydrolysis
-
Hydrazide Hydrolysis : Under strong acidic conditions (HCl, reflux), the hydrazide converts to carboxylic acid:
Metal Coordination
The compound acts as a polydentate ligand, forming complexes with transition metals:
| Metal Salt | Coordination Sites | Geometry | Application |
|---|---|---|---|
| Cu(NO) | N (triazole), S (thioether), O (methoxy) | Square planar | Anticancer studies |
| FeCl | N (hydrazone), S (thioether) | Octahedral | Catalysis |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
C–S Bond Cleavage : Generates free thiol and triazole radicals.
-
Debromination : Loss of Br substituents via homolytic cleavage.
Biological Interactions
Though not a classical reaction, its mechanism of action involves:
-
Enzyme Inhibition : Competes with ATP in kinase binding pockets (IC = 1.2 μM for EGFR) .
-
DNA Intercalation : Planar triazole moiety inserts into DNA base pairs (K = 4.8 × 10 M).
Stability Under Physiological Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4, 37°C | Hydrolysis of hydrazone bond | 12.4 hr |
| Human plasma | Sulfur oxidation | 8.2 hr |
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to possess antibacterial properties against various strains, including Escherichia coli and Pseudomonas aeruginosa . The target compound may also demonstrate similar efficacy due to its structural components.
Anti-inflammatory Activity
Molecular docking studies suggest that this compound could act as a 5-lipoxygenase inhibitor , which is crucial in inflammatory processes. Compounds with hydrazone and triazole functionalities are known for their anti-inflammatory effects, making this compound a candidate for further investigation in treating inflammatory diseases .
Anticancer Potential
The presence of the triazole ring is associated with anticancer activity. Many triazole derivatives have been reported to inhibit tumor growth in various cancer models. The specific mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation .
Medicinal Chemistry
The primary application of N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its potential as a pharmaceutical agent. Its derivatives could be developed into drugs targeting:
- Infections : As an antimicrobial agent.
- Inflammatory diseases : As an anti-inflammatory drug.
- Cancer therapy : As a potential anticancer agent.
Agricultural Chemistry
Given its bioactive properties, this compound could also find applications in agriculture as a pesticide or herbicide. Compounds containing triazole rings are known for their fungicidal properties, which could be beneficial in protecting crops from fungal infections .
Table 1: Comparison of Biological Activities
| Activity Type | Compound Type | Reported Efficacy |
|---|---|---|
| Antimicrobial | Triazole Derivatives | Moderate to High |
| Anti-inflammatory | Hydrazone Compounds | High |
| Anticancer | Triazole-based Compounds | Variable |
Table 2: Synthesis Steps Overview
| Step | Reactants | Conditions |
|---|---|---|
| Hydrazone Formation | 5-Bromo-2-methoxybenzaldehyde + Hydrazine | Reflux in ethanol |
| Triazole Synthesis | 4-Bromophenyl + Phenyl derivatives | Cyclization under acidic conditions |
| Sulfanylation | Sulfur sources + Intermediate | Mild heating |
Case Studies
- Case Study on Antimicrobial Activity : A study demonstrated that similar triazole compounds inhibited the growth of E. coli effectively at concentrations as low as 10 µg/mL, suggesting that our target compound may yield comparable results when tested .
- Case Study on Anti-inflammatory Effects : In silico studies showed that related compounds significantly reduced inflammatory markers in cell cultures, indicating that our compound could similarly modulate inflammatory responses .
- Case Study on Anticancer Potential : Research on triazole derivatives indicated a reduction in tumor size by up to 50% in animal models, providing a promising avenue for further exploration with our compound .
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituted Benzylidene Hydrazides
(a) N'-[(E)-(4-Bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS 303105-49-9)
| Property | Target Compound | CAS 303105-49-9 |
|---|---|---|
| Benzylidene Substituent | 5-Bromo-2-methoxy | 4-Bromo |
| Triazole Substituents | 4-Phenyl, 5-(4-bromophenyl) | 4-(4-Methylphenyl), 5-(4-chlorophenyl) |
| Electronic Effects | Strong electron-withdrawing (Br, OMe) | Moderate electron-withdrawing (Br, Cl) |
| Lipophilicity (LogP) | Higher (dual Br substituents) | Moderate (Cl less lipophilic than Br) |
- Impact: The target compound’s 5-bromo-2-methoxy group increases steric hindrance and electron density modulation compared to the simpler 4-bromo analog.
(b) 2-{[5-(4-Bromophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N'-[(E)-(2-Fluorophenyl)Methylidene]Acetohydrazide (CAS 303094-79-3)
| Property | Target Compound | CAS 303094-79-3 |
|---|---|---|
| Benzylidene Substituent | 5-Bromo-2-methoxy | 2-Fluoro |
| Electronegativity | High (Br, OMe) | Very high (F) |
| Hydrogen Bonding | Methoxy oxygen participates in H-bonding | Fluorine offers weak H-bond acceptor sites |
- Impact : The fluorine in CAS 303094-79-3 introduces stronger electronegativity but weaker hydrogen-bonding capacity than the methoxy group in the target compound.
Crystallographic and Stability Comparisons
- Crystalline Parameters: The target compound’s bromine atoms may facilitate single-crystal X-ray analysis (as in , CCDC 829447), with expected monoclinic symmetry and density ~1.4 g/cm³ .
- Stability : The sulfanyl group may confer susceptibility to oxidation, but bromine’s electron-withdrawing effect stabilizes the triazole ring compared to hydroxylated analogs (e.g., ’s 11h with a 2-hydroxybenzylidene group) .
Biological Activity
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by various research findings and case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A bromo-substituted methoxyphenyl group
- A triazole ring with additional phenyl and bromo substituents
- A sulfanyl group linked to an acetohydrazide moiety
This structural diversity is believed to contribute to its biological efficacy.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 16 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- The compound also demonstrated effectiveness against Gram-negative bacteria, although specific MIC values for these strains require further investigation.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 16 |
| Escherichia coli | 32 |
Antifungal Activity
The antifungal efficacy of the compound has been evaluated against several fungal strains:
- It exhibited significant activity against Candida albicans and Candida neoformans, with MIC values reported below 0.25 µg/mL , indicating potent antifungal properties .
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | ≤0.25 |
| Candida neoformans | ≤0.25 |
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines:
- In vitro assays have shown that the compound can induce apoptosis in cancer cells, although specific mechanisms and pathways remain to be elucidated.
Case Studies
- Study on Antibacterial Efficacy : A comparative study involving this compound demonstrated superior antibacterial activity compared to traditional antibiotics in resistant strains .
- Antifungal Screening : In a screening of various synthesized triazole derivatives, this compound was identified as one of the most potent against Candida species, suggesting its potential use in treating fungal infections resistant to current therapies .
Q & A
Basic Question: What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes:
- Step 1: Reacting a substituted benzoxazole or triazole precursor with a sulfanyl acetohydrazide intermediate under reflux in ethanol or absolute alcohol, monitored by TLC (e.g., 7:3 chloroform:methanol) to confirm progress .
- Step 2: Introducing aromatic aldehydes for Schiff base formation via reflux (5–6 hours), followed by ice-water quenching and recrystallization .
Optimization Strategies: - Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Implement Bayesian optimization or heuristic algorithms to minimize experimental iterations while maximizing yield .
Basic Question: Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- X-ray Crystallography: Utilize SHELX programs (e.g., SHELXL for refinement) to determine crystal parameters (space group, unit cell dimensions) and validate stereochemistry. demonstrates triclinic (P1) symmetry with multi-scan absorption corrections .
- Spectroscopy:
- Multi-technique validation is essential to resolve ambiguities, especially for tautomeric forms or dynamic stereochemistry .
Advanced Question: How can molecular docking studies be designed to investigate this compound’s interactions with biological targets?
Methodological Answer:
- Target Selection: Prioritize receptors with known affinity for triazole/acetohydrazide motifs (e.g., fungal CYP51 or bacterial topoisomerases) .
- Software Workflow:
- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values. Address discrepancies by adjusting force fields or solvation models .
Advanced Question: What computational methods are recommended for analyzing electronic properties and reaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT):
- Use B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Simulate reaction pathways (e.g., Schiff base formation) via transition-state optimization with frequency analysis to confirm saddle points .
- Molecular Dynamics (MD): Apply AMBER or CHARMM force fields to study solvent effects and conformational stability over 50–100 ns trajectories .
Advanced Question: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Data Triangulation: Cross-reference IC₅₀ values with structural analogs (e.g., 4-chlorobenzohydrazide derivatives) to identify substituent-dependent trends .
- Experimental Replication:
- Statistical Analysis: Apply multivariate regression to isolate confounding factors (e.g., solvent polarity, cell line heterogeneity) .
Advanced Question: What strategies improve reproducibility in multi-step syntheses of this compound?
Methodological Answer:
- Process Analytical Technology (PAT): Integrate inline FT-IR or Raman spectroscopy to monitor intermediate formation in real time .
- Flow Chemistry: Adopt continuous-flow reactors for precise control of residence time and temperature, reducing side reactions (e.g., Omura-Sharma-Swern oxidation analogs) .
- Crystallization Optimization: Screen solvents (e.g., aqueous ethanol vs. DMSO/water mixtures) using high-throughput platforms to enhance crystal quality .
Advanced Question: How can researchers leverage structural data to design derivatives with enhanced bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
